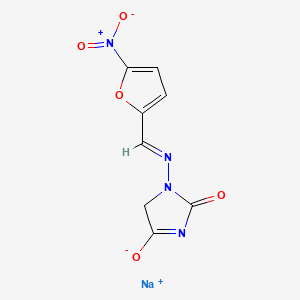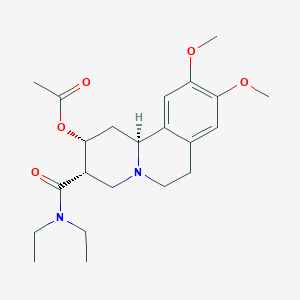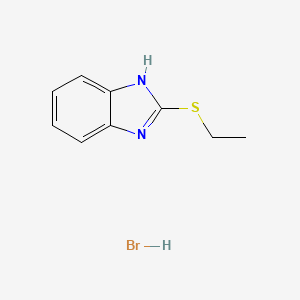![molecular formula C14H13F2N5O2S B1242231 methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)
methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-difluorophenyl)-5-[[[methylamino(sulfanylidene)methyl]hydrazinylidene]methyl]-4-pyrazolecarboxylic acid methyl ester is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound is involved in the synthesis of various N-substituted pyrazole derivatives. These derivatives are created through reactions with hydroxylamine and carbazate derivatives, yielding novel compounds with potential biological activities (Korkusuz & Yıldırım, 2010).
Synthesis of Pyrazole Derivatives
- Another study explores the formation of 1-amino-1H-pyrazole-4-carboxylic acid derivatives using a Fe(II)-catalyzed rearrangement of isoxazoles. This process involves creating pyrazole derivatives with potential pharmaceutical applications (Galenko et al., 2018).
Experimental and Theoretical Studies
- In a combined experimental and theoretical study, the focus is on the structural, spectral, and theoretical aspects of similar pyrazole-4-carboxylic acid derivatives. These studies provide insights into the physical and chemical properties of these compounds (Viveka et al., 2016).
Application in Coordination Chemistry
- The compound plays a role in the synthesis of Copper(II) complexes with methyl pyrazole-1-carbothioyl-amino propionate derivatives. These complexes have potential applications in coordination chemistry and materials science (Savel’eva et al., 2004).
Antimicrobial Evaluation
- Pyrazole integrated oxadiazoles, synthesized from similar pyrazole derivatives, have been evaluated for their antimicrobial properties. This highlights the potential use of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).
Inhibition of Plasmodium falciparum
- Certain pyrazole-4-carboxylates have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, indicating their potential use in antimalarial drug development (Vah et al., 2022).
Development of CB2 Selective Ligands
- Derivatives of benzofuro[3,2-c]pyrazole, synthesized from similar pyrazole structures, have been shown to possess high affinity for CB2 cannabinoid receptors, suggesting their use in the development of selective ligands for therapeutic purposes (Pinna et al., 2014).
Herbicidal Activity
- Diarylpyrazolecarboxylates, synthesized from similar pyrazole derivatives, have been investigated for their pre-emergent herbicidal activities against various weeds, highlighting their potential application in agriculture (Kudo et al., 1999).
Propriétés
Nom du produit |
methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C14H13F2N5O2S |
Poids moléculaire |
353.35 g/mol |
Nom IUPAC |
methyl 1-(2,4-difluorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F2N5O2S/c1-17-14(24)20-18-7-12-9(13(22)23-2)6-19-21(12)11-4-3-8(15)5-10(11)16/h3-7H,1-2H3,(H2,17,20,24)/b18-7+ |
Clé InChI |
CZWSVMYPLKKOOE-CNHKJKLMSA-N |
SMILES isomérique |
CNC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
SMILES |
CNC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
SMILES canonique |
CNC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
Solubilité |
3.7 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
![4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]-N-[2-(Piperazin-1-Yl)ethyl]-2-(Trifluoromethyl)aniline](/img/structure/B1242149.png)
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)


![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)
![2-methyl-N-[(5-nitro-2-furyl)methyleneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1242161.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242162.png)
![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)
![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)
